Trimethyl(1-methylpropoxy)silane

説明

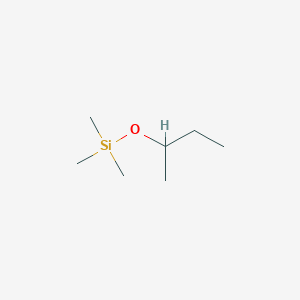

Structure

2D Structure

特性

IUPAC Name |

butan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVKWWQBIVSLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347456 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-66-7 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethyl 1 Methylpropoxy Silane and Analogous Organoalkoxysilanes

Conventional Synthesis Routes to Alkoxy(trimethyl)silanes

Traditional methods for preparing alkoxy(trimethyl)silanes are well-documented and widely practiced on both laboratory and industrial scales. These routes typically involve nucleophilic substitution or direct reactions with elemental silicon.

Nucleophilic Substitution Reactions of Halosilanes with Alcohols

One of the most common and straightforward methods for synthesizing trimethyl(1-methylpropoxy)silane is the nucleophilic substitution reaction between a halosilane, typically trimethylchlorosilane, and an alcohol. ucsb.eduyoutube.com In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the halosilane. youtube.com This results in the displacement of the halide as a leaving group and the formation of a new silicon-oxygen bond.

The reaction mechanism is analogous to the Williamson ether synthesis and generally proceeds via an Sɴ2 pathway. chemguide.co.uk To drive the reaction to completion and neutralize the hydrogen halide byproduct (e.g., HCl), a base is typically added. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine, which form a non-reactive ammonium (B1175870) salt. researchgate.net

(CH₃)₃SiCl + HOCH(CH₃)CH₂CH₃ + Base → (CH₃)₃Si-O-CH(CH₃)CH₂CH₃ + [Base-H]⁺Cl⁻

The reaction is often carried out by heating the mixture under reflux to ensure completion. chemguide.co.uk

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Byproduct | Product |

|---|

Direct Methods in Organosilane Preparation

The "Direct Process," first discovered by Eugene Rochow and Richard Müller, represents a major industrial route to organosilicon monomers. mdpi.com This method involves the direct reaction of elemental silicon with organic compounds, bypassing the need for pre-formed organometallic reagents. While the most prominent application is the synthesis of methylchlorosilanes from methyl chloride, a variation of this process can be used to produce alkoxysilanes directly from alcohols. mdpi.comresearchgate.net

In this process, metallurgical-grade silicon powder is reacted with an alcohol, such as methanol (B129727) or ethanol, at high temperatures (typically around 280 °C) in the presence of a copper-based catalyst. mdpi.comresearchgate.net This chlorine-free route is a significant step towards more environmentally benign silicon chemistry. researchgate.net The reaction with methanol, for example, primarily yields tetramethoxysilane (B109134) and hydrogen gas.

Si + 4 CH₃OH --(Cu catalyst, ~280°C)--> Si(OCH₃)₄ + 2 H₂

Although this method is more commonly used for producing simpler alkoxysilanes, it establishes a foundational industrial pathway for direct Si-O bond formation from alcohols. researchgate.net

Table 2: Direct Process for Alkoxysilane Synthesis

| Silicon Source | Organic Reactant | Catalyst | Temperature | Typical Products |

|---|

Catalytic Strategies in Alkoxysilane Synthesis and Transformation

Modern synthetic efforts focus on catalytic methods that offer greater efficiency, selectivity, and sustainability. These strategies include the use of solid catalysts for functional group exchange and transition metal complexes for novel bond formations.

Application of Solid Acid Catalysts for Alkoxy Group Interconversion

Alkoxy group interconversion, or transesterification, is a valuable method for synthesizing specific alkoxysilanes from more common precursors. This process involves the exchange of an alkoxy group on a silicon atom with an alcohol, driven by catalysis. Solid acid catalysts, such as acid-treated clays (B1170129) (e.g., Filtrol) or sulfonic acid-functionalized polystyrene resins (e.g., Amberlyst 15), are particularly effective for this transformation. google.com

In a typical procedure, a readily available alkoxysilane, like trimethylethoxysilane, can be reacted with a different alcohol, such as 1-methylpropanol, in the presence of a solid acid catalyst. google.com The equilibrium can be shifted towards the desired product by removing the more volatile alcohol (ethanol in this case) via distillation. This rearrangement reaction provides a flexible route to a variety of alkoxysilanes while avoiding the use of corrosive reagents. google.com

Table 3: Alkoxy Group Interconversion via Solid Acid Catalysis

| Starting Silane (B1218182) | Alcohol Reactant | Catalyst Type | Driving Force | Desired Product |

|---|

Exploration of Transition Metal Catalysis in Silane Functionalization

Transition metal catalysis has opened new avenues for the functionalization of silanes, including the formation of Si-O bonds. rsc.org A key reaction in this domain is the dehydrogenative coupling of hydrosilanes (containing Si-H bonds) with alcohols. researchgate.net This method is highly atom-economical, producing only hydrogen gas (H₂) as a byproduct.

Various transition metal complexes based on rhodium (Rh), iridium (Ir), titanium (Ti), and zirconium (Zr) have been shown to catalyze this reaction effectively. researchgate.netnih.govillinois.edu For instance, a rhodium(I) or iridium(I) catalyst can activate the Si-H bond of a hydrosilane, such as trimethylsilane, facilitating its reaction with an alcohol like 1-methylpropanol to yield the corresponding alkoxysilane.

(CH₃)₃Si-H + HOCH(CH₃)CH₂CH₃ --(Transition Metal Catalyst)--> (CH₃)₃Si-O-CH(CH₃)CH₂CH₃ + H₂

These reactions often proceed under mild conditions with high selectivity, representing a significant advancement in the synthesis of functionalized silanes. energy.gov

Green Chemistry Principles and Sustainable Approaches in Organosilane Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. paperpublications.orgrroij.com The goal is to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. paperpublications.org

Atom Economy and Waste Prevention : The direct synthesis of alkoxysilanes from silicon and alcohols and the transition metal-catalyzed dehydrogenative coupling are prime examples of high atom economy. mdpi.comresearchgate.net The former ideally incorporates all of the silicon and alcohol into the product and byproduct hydrogen, while the latter produces only hydrogen gas as waste. mdpi.comresearchgate.net In contrast, the conventional nucleophilic substitution of halosilanes generates stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride), which has a low atom economy and requires disposal. researchgate.net

Use of Catalysis : Catalytic methods, such as those using solid acids or transition metals, are inherently greener than stoichiometric reactions. paperpublications.org Catalysts are used in small amounts, can often be recycled (especially solid catalysts), and allow reactions to proceed under less energy-intensive conditions. google.compaperpublications.org

Safer Reagents and Products : Shifting from chlorine-based chemistry (halosilanes) to chlorine-free routes (direct process, dehydrogenative coupling) reduces the handling of corrosive and hazardous materials like HCl and chlorosilanes. mdpi.com Alcohols, often derived from renewable biomass, are considered greener feedstocks. researchgate.net

The evolution from conventional substitution reactions to direct and catalytic methods reflects a broader trend in the chemical industry towards more sustainable and environmentally responsible manufacturing processes. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Trimethyl 1 Methylpropoxy Silane

Hydrolytic Behavior and Condensation Processes of Organoalkoxysilanes

The polymerization of alkoxysilanes like trimethyl(1-methylpropoxy)silane is a complex process involving three main steps: hydrolysis, condensation, and re-esterification. nih.gov In the initial hydrolysis step, the alkoxy group (1-methylpropoxy) is replaced by a hydroxyl group (OH) to form a silanol (B1196071) (trimethylsilanol) and the corresponding alcohol (sec-butanol). nih.gov This is followed by a condensation step, where siloxane bridges (Si-O-Si) are formed through the reaction of two silanols (releasing water) or a silanol and an alkoxysilane (releasing alcohol). nih.govmdpi.com These processes are critical in applications ranging from the synthesis of silicones to the formation of protective coatings. tandfonline.com

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH nih.gov

The structure of the resulting polymeric species is heavily influenced by the relative rates of these reactions. unm.edu For instance, acid-catalyzed hydrolysis with limited water tends to produce weakly branched polymeric networks, while base-catalyzed conditions with excess water lead to more highly branched, colloidal particles. unm.edu

The rate of hydrolysis of alkoxysilanes is dependent on numerous factors, including the structure of the silane (B1218182), solvent properties, pH, and temperature. tandfonline.comnih.gov Kinetic studies, often employing techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy, allow for real-time monitoring of reactant and product concentrations to investigate these influences. acs.org

The hydrolysis reaction is generally reported as being pseudo-first-order with respect to the alkoxysilane concentration. mdpi.comresearchgate.net However, the reaction order with respect to water can vary significantly, from nearly zero to over four, depending on the solvent and catalyst used. mdpi.comtandfonline.com This variability highlights the complex role of water, which acts not only as a reagent but also as a solvent and can participate in the transition state. tandfonline.com

Steric and inductive effects of the substituents on the silicon atom play a crucial role:

Steric Effects: The rate of hydrolysis is significantly impeded by increased steric bulk of the alkoxy group. tandfonline.com For this compound, the branched sec-butoxy group presents a greater steric barrier around the silicon-oxygen bond compared to linear alkoxy groups like methoxy (B1213986) or ethoxy. This steric congestion hinders the approach of the nucleophile (water or hydroxide (B78521) ion) to the silicon center, resulting in a slower hydrolysis rate compared to less bulky analogues.

Inductive Effects: Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. tandfonline.com Conversely, electron-donating alkyl groups, like the three methyl groups in this compound, slightly decrease the rate of hydrolysis compared to tetra-alkoxysilanes. unm.edu

| Factor | Effect on Hydrolysis Rate of this compound | Rationale |

| Steric Hindrance | Decreases rate | The bulky 1-methylpropoxy group sterically hinders nucleophilic attack at the silicon center. tandfonline.com |

| Inductive Effects | Decreases rate (relative to H or OR on Si) | The three electron-donating methyl groups reduce the positive charge on the silicon atom, making it less electrophilic. unm.edu |

| pH (Acidic) | Increases rate | The reaction is acid-catalyzed; protonation of the alkoxy oxygen makes it a better leaving group. unm.edu |

| pH (Basic) | Increases rate | The reaction is base-catalyzed; the hydroxide ion is a stronger nucleophile than water. unm.edu |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed faster. tandfonline.com |

| Solvent Polarity | Influences rate | The solvent affects the stabilization of the transition state and the solubility of reactants. nih.gov Hydrogen bonding can play a significant role in enhancing the reaction. nih.gov |

Both acids and bases are effective catalysts for the hydrolysis of alkoxysilanes. unm.edugelest.com The choice of catalyst not only affects the reaction rate but also the mechanism and the structure of the final condensed product. researchgate.net

Acid Catalysis: Under acidic conditions, the reaction is initiated by the rapid protonation of the oxygen atom in the alkoxy group. tandfonline.comunm.edu This makes the alcohol a better leaving group. The subsequent step is a nucleophilic attack on the silicon atom by water. The transition state is thought to involve a positively charged, potentially five-coordinate silicon species (SN2-type mechanism) or even a siliconium intermediate (SN1-type mechanism). tandfonline.com Acid catalysis generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in the formation of linear or loosely branched polymers. unm.edu Theoretical studies show that factors reducing the energy barrier include the protonation of the siloxane oxygen and basic assistance from other molecules (like water or silanol) that help transfer a proton from the incoming nucleophile to the leaving group. acs.orgfigshare.comresearchgate.net

Base Catalysis: In basic media, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the silicon atom. unm.edu The hydroxide ion is a more potent nucleophile than a neutral water molecule, leading to a rapid reaction. The proposed mechanism involves a pentacoordinate intermediate or transition state (SN2-Si). nih.gov Base catalysis typically results in a condensation rate that is faster than or comparable to the hydrolysis rate, leading to the formation of highly branched clusters and dense, colloidal particles (sols). unm.edu

Solid catalysts, such as solid oxides of Group IIa metals (e.g., magnesium oxide) and solid acid catalysts, can also be employed for hydrolysis, offering advantages in separation and control over the final product structure. google.com

Reactions Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group ((CH₃)₃Si-) is a versatile functional group in organic chemistry, primarily used for protection of other functional groups and in carbon-silicon bond-forming reactions.

This compound can act as a trimethylsilylating agent, a reagent that introduces a trimethylsilyl group onto a substrate molecule. This is a common strategy for protecting functional groups, particularly alcohols. The reaction involves the cleavage of the Si-O bond in the silane and the formation of a new Si-O bond with the alcohol, releasing sec-butanol. The resulting trimethylsilyl ether is generally more volatile, less polar, and more thermally stable than the parent alcohol. Crucially, the silyl (B83357) ether is stable to many reagents but can be easily cleaved under acidic or fluoride (B91410) ion conditions to regenerate the alcohol, making it an excellent protecting group. Related compounds like isopropenoxytrimethylsilane are known to be effective trimethylsilylating agents. cfmats.com

While this compound itself is not typically a direct precursor for C-Si bond formation due to its stable Si-O bond, the trimethylsilyl moiety is fundamental to organosilicon compounds that do participate in such reactions. The formation of carbon-silicon bonds is a key step in synthesizing a vast array of organosilicon compounds. researchgate.netkuet.ac.bd

Methods for forming C-Si bonds include:

Hydrosilylation: This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond (alkene or alkyne), typically catalyzed by platinum-group metals. wikipedia.org

Coupling Reactions: Benzylic C(sp³)-Si bonds can be formed via the Barbier-type coupling of organohalosilanes and benzylic halides, a method that is tolerant of various functional groups. nsf.gov

Reaction with Organometallic Reagents: Strongly basic reagents like organolithiums or Grignards can react with halosilanes to form C-Si bonds. nsf.gov

The C-Si bond is relatively stable but can be cleaved under specific conditions, such as by strong acids or fluoride ions. wikipedia.org This reactivity is harnessed in reactions like the Peterson olefination. wikipedia.org

Elucidation of Silicon-Oxygen Bond Cleavage and Formation Mechanisms

The cleavage and formation of the silicon-oxygen bond are central to the reactivity of this compound. The Si-O bond is significantly strong and polarized, with the silicon atom bearing a partial positive charge and the oxygen a partial negative charge. wikipedia.orgresearchgate.net

Silicon-Oxygen Bond Cleavage: In hydrolysis, the cleavage of the Si-O bond is the key step. As discussed under catalysis (Section 3.1.2), the mechanism is highly dependent on pH.

Base-Catalyzed Mechanism: In this pathway, a hydroxide ion directly attacks the electron-deficient silicon atom. This forms a negatively charged, pentacoordinate silicon intermediate, which then expels the alkoxide anion to form the silanol. nih.govtandfonline.com

Silicon-Oxygen Bond Formation: The formation of a Si-O bond occurs during the condensation of silanols to form siloxanes and in silylation reactions. The classical method involves the reaction of a halosilane with an alcohol. researchgate.net An alternative, more atom-economical method is the catalyzed reaction of hydrosilanes with alcohols or oximes. researchgate.net For instance, the fluoride ion-catalyzed silylation of oximes with hydrosilanes proceeds through a transition state where a hydrogen molecule is formed, followed by the approach of the oxime anion and the silicon cation to form the Si-O bond. researchgate.net In the context of this compound, the reverse of the hydrolysis reaction, esterification, represents the formation of the Si-O bond. unm.edu

Electrophilic and Nucleophilic Character at the Silicon Center

The chemical behavior of this compound is fundamentally governed by the electronic nature of the silicon-oxygen bond. The silicon atom, being less electronegative than the oxygen atom to which it is attached, bears a partial positive charge. This inherent polarity renders the silicon center electrophilic, making it susceptible to attack by nucleophiles. This electrophilic character is the primary driver for the compound's participation in a variety of substitution reactions, most notably hydrolysis and alcoholysis.

The reactivity of the silicon center is predominantly characterized by its electrophilicity; it does not typically behave as a nucleophile. Reactions involving this compound are initiated by the approach of a nucleophile to the electron-deficient silicon atom. The mechanism of this nucleophilic substitution can vary depending on the reaction conditions, particularly the pH of the medium. nih.gov

Under basic or neutral conditions, the reaction generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. nih.gov This pathway involves the direct attack of a nucleophile (such as a hydroxide ion or a water molecule) on the silicon atom. This leads to the formation of a transient, high-energy pentacoordinate intermediate or transition state. nih.govtandfonline.com This intermediate then collapses, expelling the 1-methylpropoxy group as an alkoxide, which is subsequently protonated to form 2-butanol.

In acidic media, the reaction mechanism is altered. The first step involves the rapid protonation of the oxygen atom of the 1-methylpropoxy group. nih.govafinitica.com This protonation makes the alkoxy group a much better leaving group and significantly increases the electrophilicity of the attached silicon atom. nih.gov The silicon center then becomes highly susceptible to attack by even weak nucleophiles like water, leading to the displacement of the protonated alkoxy group. afinitica.com

The rate and feasibility of these nucleophilic substitution reactions are heavily influenced by both steric and electronic factors originating from the substituents on the silicon atom.

Steric Effects : The size of the groups attached to the silicon center plays a crucial role in its reactivity. The 1-methylpropoxy group is a secondary alkoxy group, which is considerably bulkier than primary alkoxy groups like methoxy or ethoxy. This increased steric hindrance around the silicon atom impedes the approach of incoming nucleophiles, thereby slowing down the rate of substitution reactions. gelest.com For instance, methoxysilanes are known to hydrolyze approximately 6 to 10 times faster than corresponding ethoxysilanes due to the smaller size of the methoxy group. gelest.com Consequently, the steric bulk of the 1-methylpropoxy group makes this compound significantly less reactive than its smaller-chain analogs.

Electronic Effects : The three methyl groups bonded to the silicon atom also influence its electrophilicity. Alkyl groups are known to be weakly electron-donating through an inductive effect. This effect slightly increases the electron density at the silicon center, which in turn reduces its partial positive charge and, therefore, its electrophilicity. This makes it less reactive towards nucleophiles compared to silanes bearing electron-withdrawing groups. Studies have shown that replacing an alkyl group with an electron-withdrawing group, such as a chloromethyl group, can increase the hydrolysis rate by orders of magnitude. tandfonline.com

Table 1: Comparative Hydrolysis Rate Constants for Various Alkoxysilanes

| Silane | Catalyst / Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF/excess water | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | nih.gov |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ in THF/excess water | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | nih.gov |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃ in THF/excess water | 1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | HCl (<0.003 M) | Activation Energy: 11-16 kcal mol⁻¹ | nih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of organic synthesis, the strategic manipulation of functional groups is paramount. Trimethyl(1-methylpropoxy)silane serves as a critical intermediate, offering solutions to challenges in selectivity and protection of reactive moieties.

Facilitating Stereo- and Regioselective Organic Transformations

While specific studies detailing the direct use of this compound in promoting stereoselective and regioselective reactions are not extensively documented, the behavior of structurally similar silyl (B83357) ethers and alkoxysilanes provides a strong basis for its potential applications. The steric bulk of the 1-methylpropoxy group, in conjunction with the trimethylsilyl (B98337) moiety, can be exploited to direct the outcome of chemical reactions.

For instance, in hydrosilylation reactions, the choice of silane (B1218182) and catalyst can dictate the regioselectivity of the addition to unsaturated bonds. Research on the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane (B43935) has demonstrated that the regioselectivity can be controlled by the choice of Lewis acid catalyst, leading to either α- or β-silicon-substituted alkenes. nih.gov This principle of sterically and electronically controlled addition can be extrapolated to reactions involving this compound, where its bulky profile could influence the approach of reagents to a substrate, thereby favoring a particular regio- or stereoisomer.

Table 1: Factors Influencing Regioselectivity in Hydrosilylation Reactions

| Factor | Influence on Regioselectivity | Example |

| Lewis Acid Catalyst | Can alter the electronic nature of the substrate, directing the nucleophilic or radical attack to a specific position. | In the reaction of propiolate esters with tris(trimethylsilyl)silane, AlCl₃ favors the formation of α-silicon-substituted alkenes, while EtAlCl₂ and Et₂AlCl lead to β-silicon-substituted Z-alkenes. nih.gov |

| Substituents on the Substrate | Electronic and steric properties of substituents can favor the formation of one regioisomer over another. | Trifluoroethyl propiolate esters exclusively yield α-silicon-substituted alkenes in the presence of aluminum chloride-based Lewis acids. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity. | Low-temperature reactions in polar aprotic solvents like acetonitrile (B52724) are utilized for specific synthetic transformations. |

Temporary Protection and Activation of Hydroxyl Functionalities

A significant application of silyl ethers, including by extension this compound, is the temporary protection of hydroxyl groups in alcohols and phenols. wikipedia.orgmasterorganicchemistry.com The trimethylsilyl (TMS) group is a common protecting group that shields the acidic proton of the hydroxyl group, rendering it inert to a wide range of reaction conditions, such as those involving strong bases, Grignard reagents, and oxidizing agents. libretexts.org

The formation of the silyl ether from an alcohol and a silylating agent like trimethylsilyl chloride typically proceeds in the presence of a base. wikipedia.org The 1-methylpropoxy group in this compound would influence the steric environment around the silicon atom, potentially affecting the rate of both the protection and deprotection steps. The stability of silyl ethers is dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions.

Deprotection, or the removal of the silyl group to regenerate the alcohol, is often achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. libretexts.orgharvard.edu The lability of the Si-O bond in this compound under these conditions allows for the timely unmasking of the hydroxyl group for subsequent synthetic manipulations.

Table 2: Common Reagents for Protection and Deprotection of Alcohols as Silyl Ethers

| Process | Reagent | Conditions |

| Protection | Trimethylsilyl chloride (TMSCl), Triethylamine (B128534) | Dichloromethane |

| Protection | Bis(trimethylsilyl)acetamide (BSA) | - |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF |

| Deprotection | Hydrofluoric acid (HF) | Acetonitrile |

| Deprotection | Aqueous Acid (e.g., HCl) | - |

Utilization as a Precursor for Functional Materials

The silicon-oxygen backbone of siloxanes imparts unique properties to polymers, and alkoxysilanes like this compound are key building blocks in the synthesis of these materials.

Incorporation into Siloxane-Based Polymers and Hybrid Systems

This compound can serve as a chain-terminating agent in the synthesis of polysiloxanes. The hydrolysis of the 1-methylpropoxy group generates a reactive silanol (B1196071) (Si-OH) functionality. This silanol can then undergo condensation with other silanols or alkoxysilanes to form siloxane (Si-O-Si) linkages, which are the fundamental repeating units of silicone polymers. slideshare.net

The general process involves the hydrolysis of the alkoxysilane to form silanols, followed by a condensation polymerization. The incorporation of this compound at the ends of a growing polymer chain would control the final molecular weight and viscosity of the resulting silicone fluid or elastomer. The bulky 1-methylpropoxy group could also influence the rheological properties of the prepolymer mixture.

Development of Materials with Tailored Optoelectronic and Surface Properties

Alkoxysilanes are widely used for the surface modification of materials to impart desired properties such as hydrophobicity, adhesion, and biocompatibility. While direct studies on this compound for these applications are limited, the principles of surface modification using similar compounds are well-established.

For instance, organosilanes are used to modify the surface of fillers like silica (B1680970) fume to improve their compatibility with polymer matrices in composites. nih.gov The alkcoxy groups of the silane can react with surface hydroxyl groups on inorganic substrates, forming a covalent bond and presenting the organic functionality of the silane outwards. In the case of this compound, its reaction with a surface would result in a trimethylsilyl-functionalized surface, which is known to be hydrophobic.

Furthermore, the controlled hydrolysis and condensation of alkoxysilanes on a substrate can lead to the formation of thin silica or silicate (B1173343) films with specific optical and electronic properties. The use of organosilicon compounds as precursors in chemical vapor deposition (CVD) processes to create hydrogenated silicon carbide films with dielectric properties has been demonstrated. researchgate.net Although Trimethyl(phenyl)silane was used in that specific study, it highlights the potential of using tailored silane precursors like this compound for the fabrication of advanced materials.

Contribution to Catalysis and Related Processes

The role of this compound in catalysis is not well-defined in the scientific literature. However, related organosilicon compounds have been shown to participate in or influence catalytic cycles. For example, some silanes can act as reducing agents in certain catalytic reactions.

Additionally, the hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. The study of these catalytic processes is crucial for controlling the formation of siloxane-based materials. The steric and electronic properties of the 1-methylpropoxy group in this compound would likely influence its reactivity in such catalyzed hydrolysis and condensation reactions. While not a catalyst in the traditional sense, its controlled reaction is a key aspect of catalyzed material synthesis.

Application as a Ligand or Promoter in Homogeneous and Heterogeneous Catalysis

The role of this compound as a ligand or a direct promoter in catalytic cycles is not extensively documented in scientific literature. Typically, silane compounds employed as ligands possess specific functional groups, such as amino or phosphino (B1201336) moieties, capable of coordinating with a metal center. Similarly, silanes that act as promoters often do so by interacting with a catalyst or substrate to enhance activity or selectivity. While some functionalized silanes and silane coupling agents are designed for these roles, the primary applications for simple alkoxysilanes like this compound lie elsewhere. Its utility in processes that involve catalysts, for instance in certain reduction or polymerization reactions, is typically as a reactant or modifying agent rather than as a classical ligand or promoter that participates directly and regeneratively in the catalytic loop.

Role in Polymerization, Reduction, and Isomerization Processes

The utility of this compound is more clearly defined in polymerization, reduction, and to a lesser extent, isomerization reactions, where it functions primarily as a chain-terminating agent or a hydride source.

Polymerization

In the synthesis of silicone-based polymers and materials, this compound acts as a crucial capping or modifying agent. Because it is a monofunctional silane—containing only one hydrolyzable sec-butoxy group—it cannot form a cross-linked polymer network on its own. Instead, its principal function is to control the growth of polymer chains.

During the formation of siloxane polymers, which proceeds via the hydrolysis of alkoxysilanes to silanols followed by condensation, this compound can be introduced to terminate the polymerization process. By reacting with the active silanol (Si-OH) groups at the end of a growing polymer chain, it introduces a non-reactive trimethylsilyl group, effectively capping the chain and preventing further elongation. This allows for precise control over the final molecular weight, structure, and properties of the polymer. This role is particularly important in the synthesis of specialized materials like certain silsesquioxanes or hyperbranched polymers where surface modification is required.

Reduction

Like other silanes, this compound can function as a reducing agent in organic synthesis, offering an alternative to more reactive metal hydrides. It acts as a hydride (H⁻) donor, particularly when its reactivity is enhanced through activation. Common methods for activation include:

Acid Catalysis : In the presence of a strong acid, such as trifluoroacetic acid, the silane can effectively reduce various functional groups, including aldehydes and ketones.

Fluoride Activation : Fluoride ions exhibit a strong affinity for silicon, forming a hypervalent silicon intermediate that is a more potent hydride donor.

These reduction reactions are valuable for transforming carbonyl compounds into alcohols or, in some cases, ethers. The general class of silanes is known to be effective for the reduction of aldehydes, ketones, and certain imines. The choice of silane and reaction conditions can impart high chemoselectivity, allowing for the reduction of one functional group in the presence of others.

Table 1: Role of this compound in Chemical Reactions

| Process | Role of this compound | Mechanism/Function | Typical Application |

| Polymerization | Capping / Modifying Agent | Reacts with active polymer ends to terminate chain growth, controlling molecular weight. | Synthesis of controlled-molecular-weight silicone polymers. |

| Reduction | Hydride Donor | Transfers a hydride ion (H⁻) to a substrate, often activated by acid or fluoride. | Reduction of aldehydes and ketones to alcohols. |

Isomerization

The direct application of this compound as a catalyst or reagent for isomerization processes is not a prominent feature in its chemical profile. While isomerization can be an outcome in complex reaction mixtures involving carbocation intermediates—which can be generated during acid-catalyzed silane reductions—the compound itself is not typically employed for the primary purpose of inducing molecular rearrangements. Its main contributions remain in the areas of polymer modification and chemical reduction.

Analytical and Spectroscopic Methodologies for Structural and Compositional Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like Trimethyl(1-methylpropoxy)silane. thescipub.com This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample. thescipub.comresearchgate.net

In a typical GC-MS analysis, the liquid sample is injected into the gas chromatograph, where it is vaporized. The gaseous sample is then carried by an inert gas through a long column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The boiling point of this compound, which is 112.3 °C, makes it well-suited for this vaporization and separation process. chemicalbook.com

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. By comparing the retention time from the GC and the mass spectrum with those of a known standard or a spectral library, the identity of this compound can be confirmed. researchgate.net Furthermore, the area under the chromatographic peak is proportional to the amount of the substance, allowing for the assessment of its purity. thescipub.com

Key Parameters for GC-MS Analysis of Silanes:

| Parameter | Typical Value/Condition | Purpose |

| Column Type | DB-5MS (or similar non-polar) | Separation based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 45°C, ramp at 10°C/min to 180°C | Controls the separation of components over time. diva-portal.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si) for Detailed Structural Elucidation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing precise information about the connectivity and chemical environment of atoms. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are particularly informative. pascal-man.com

¹H NMR Spectroscopy: This technique provides a map of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments:

A sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) ((CH₃)₃Si-) group.

A multiplet for the proton on the chiral carbon of the 1-methylpropoxy group (-OCH(CH₃)-).

A multiplet for the methylene (B1212753) protons (-CH₂-) of the propoxy group.

A triplet for the terminal methyl protons (-CH₃) of the propoxy group.

A doublet for the other methyl protons (-CH(CH₃)-) of the propoxy group.

The integration of these peaks provides the ratio of protons in each environment, confirming the structure. Chemical shifts are influenced by the electronegativity of neighboring atoms, with protons closer to the silicon and oxygen atoms appearing at different fields. rsc.orgspectrabase.com

Typical NMR Data for Trimethylalkoxysilanes:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | (CH₃)₃Si- | ~0.1 | Singlet |

| ¹H | -OCH- | ~3.5 - 4.0 | Multiplet |

| ¹H | -CH₂- | ~1.4 - 1.6 | Multiplet |

| ¹H | -CH(CH₃)- | ~1.1 - 1.2 | Doublet |

| ¹H | -CH₂CH ₃ | ~0.9 | Triplet |

| ²⁹Si | (CH₃)₃Si -O- | +10 to +30 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would show characteristic absorption bands. A strong band corresponding to the Si-O-C asymmetric stretching vibration is a key diagnostic feature. Additionally, strong bands related to the C-H stretching and bending vibrations of the methyl and propoxy groups would be prominent. The Si-C stretching and rocking vibrations of the trimethylsilyl group also give rise to characteristic absorptions. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While it also probes vibrational modes, the selection rules differ from IR spectroscopy. Vibrations that cause a significant change in polarizability are Raman active. For this compound, the symmetric Si-C stretching vibration of the trimethylsilyl group would be expected to produce a strong Raman signal.

Characteristic Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

| 2850-3000 | C-H Stretch | Alkyl groups | Strong |

| 1250 | Si-C Symmetric Bend | (CH₃)₃Si- | Strong |

| 1050-1100 | Si-O-C Asymmetric Stretch | Si-O-C | Very Strong |

| 840 | Si-C Rock/Stretch | (CH₃)₃Si- | Strong |

| 750 | Si-C Rock/Stretch | (CH₃)₃Si- | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths and angles.

For this compound, which is a liquid at standard temperature and pressure, X-ray crystallography would first require the compound to be crystallized. chemicalbook.com This is typically achieved by cooling the liquid to a temperature below its freezing point. Once a suitable single crystal is obtained, this powerful technique could provide unambiguous proof of its molecular structure and conformation in the solid state. However, due to its liquid nature, routine analysis by X-ray crystallography is not common for this compound, and its application is generally reserved for solid materials or compounds that readily crystallize. wikipedia.org

Advanced Chromatographic Techniques for Separation and Characterization of Reaction Mixtures

Beyond GC-MS, other advanced chromatographic techniques are crucial for the separation and purification of this compound from reaction mixtures or for the analysis of related, less volatile byproducts. nih.gov

Column Chromatography: This is a fundamental preparative technique used to separate components of a mixture based on their differential adsorption to a solid stationary phase. khanacademy.org A glass column is packed with an adsorbent material, typically silica (B1680970) gel or alumina. The reaction mixture containing this compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. nih.gov

The separation occurs because components of the mixture have different affinities for the stationary phase and different solubilities in the mobile phase. khanacademy.org Less polar compounds, like many silanes, tend to travel down the column more quickly with a non-polar solvent, while more polar impurities are retained more strongly on the polar silica gel. By collecting the fractions that elute from the column over time, this compound can be isolated in a pure form. The choice of solvent system is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique often used to monitor the progress of a reaction or to quickly assess the composition of fractions from column chromatography. nih.gov A small spot of the sample is applied to a plate coated with a thin layer of adsorbent. The plate is then placed in a chamber with a shallow pool of a solvent. The solvent moves up the plate by capillary action, separating the components of the sample at different rates. The separation can be visualized under UV light or by staining, allowing for a quick determination of the number of components in the mixture and the relative purity of the desired product. quora.com

Theoretical and Computational Chemistry Studies of Trimethyl 1 Methylpropoxy Silane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organosilicon compounds like Trimethyl(1-methylpropoxy)silane. These computational methods provide insights into molecular orbital energies, atomic charges, and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and properties.

Below is a representative table of calculated electronic properties for an analogous alkoxysilane, Methoxytrimethylsilane, which provides an indication of the values that could be expected for this compound.

Table 1: Calculated Electronic Properties of Methoxytrimethylsilane (Analogue)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 1.25 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -9.8 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 1.5 | B3LYP/6-31G(d) |

| Mulliken Atomic Charge on Si | +0.85 | B3LYP/6-31G(d) |

Data is representative and based on typical values for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. researchgate.net These simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior in different environments.

The conformational flexibility of this compound arises from the rotation around the Si-O and C-O single bonds. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. The bulky 1-methylpropoxy group, along with the trimethylsilyl (B98337) group, will experience steric hindrance that governs the preferred spatial arrangement of the molecule. The lowest energy conformations are those that minimize these steric clashes.

Intermolecular interactions are also crucial, particularly in the liquid phase or in solution. For a non-polar molecule like this compound, these interactions are dominated by van der Waals forces. MD simulations can quantify these interactions and predict bulk properties such as density and viscosity. In the presence of other molecules, such as solvents or reactants, MD can reveal details about solvation shells and the preferred orientation of interacting species.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C) (Si-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180 | 0.0 | 60 |

| Gauche (+) | +60 | 0.8 | 20 |

This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the hydrolysis of alkoxysilanes like this compound. nih.gov The hydrolysis process, which involves the cleavage of the Si-O bond by water, is a fundamental reaction in sol-gel chemistry and surface modification. gelest.com Theoretical calculations can map out the potential energy surface for the reaction, identifying the transition states and intermediates involved.

The hydrolysis of alkoxysilanes can proceed through different mechanisms depending on the pH of the medium. mdpi.com

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the alkoxy group. mdpi.com This makes the silicon atom more electrophilic and susceptible to attack by a water molecule. The reaction typically proceeds via an SN2-type mechanism, involving a pentacoordinate silicon transition state. mdpi.com Computational studies can model this transition state, providing information about its geometry and energy, which corresponds to the activation energy of the reaction.

Base-Catalyzed Hydrolysis : Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com This also leads to a pentacoordinate silicon intermediate or transition state. The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom and the alkoxy group. mdpi.com

For this compound, the bulky 1-methylpropoxy group is expected to have a significant steric effect on the rate of hydrolysis. bohrium.com DFT calculations can be used to compare the activation energies for the hydrolysis of different alkoxysilanes, providing a quantitative measure of these steric effects.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy : The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra are sensitive to the local electronic environment of the nuclei. Computational software can calculate these chemical shifts with a reasonable degree of accuracy. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the trimethylsilyl protons and the protons of the 1-methylpropoxy group. The ²⁹Si NMR chemical shift is particularly informative about the substitution pattern at the silicon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Analogue-based)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-(CH₃)₃ | 0.1 | 1.5 |

| O-CH | 3.8 | 70.0 |

| CH-CH₃ | 1.2 | 23.0 |

| CH-CH₂-CH₃ | 1.5 | 25.0 |

Values are estimates based on typical shifts for similar functional groups.

IR Spectroscopy : Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, the IR spectrum would be characterized by strong absorptions corresponding to the Si-O-C stretching, C-H stretching and bending, and Si-C stretching vibrations. The comparison of a simulated IR spectrum with an experimental one can confirm the molecular structure.

Table 4: Predicted IR Absorption Frequencies for this compound (Analogue-based)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch | 2850-3000 | Strong |

| Si-O-C stretch | 1050-1100 | Strong |

| Si-(CH₃)₃ rock | 840 | Strong |

Frequencies are based on characteristic absorption regions for the respective bonds.

Emerging Research Directions and Future Frontiers in Trimethyl 1 Methylpropoxy Silane Chemistry

Investigation of Novel and Atom-Economical Synthetic Pathways

The traditional synthesis of alkoxysilanes often involves multi-step processes that can be resource-intensive. A significant frontier in organosilicon chemistry is the development of novel, more atom-economical synthetic routes. For compounds like Trimethyl(1-methylpropoxy)silane, this means exploring pathways that maximize the incorporation of reactant atoms into the final product, minimizing waste.

A key area of investigation is the direct synthesis of alkoxysilanes from silica (B1680970) (SiO₂) and the corresponding alcohol, in this case, sec-butanol. This approach is a departure from the more conventional methods that might start from silicon tetrachloride. The direct conversion of abundant silica to valuable alkoxysilanes represents a significant step towards greener and more sustainable chemical manufacturing. nih.govnih.gov Research in this area focuses on developing effective catalysts and reaction conditions that can overcome the high stability of the Si-O bond in silica. nih.gov

The table below outlines the conceptual differences between traditional and emerging synthetic strategies for alkoxysilanes.

| Feature | Traditional Synthesis (e.g., from SiCl₄) | Emerging Atom-Economical Synthesis (e.g., from SiO₂) |

| Starting Material | Silicon tetrachloride (SiCl₄) | Silica (SiO₂), a more abundant and less hazardous starting material. nih.govnih.gov |

| Byproducts | Stoichiometric amounts of HCl or metal halides. | Ideally, only water, which is a benign byproduct. nih.gov |

| Atom Economy | Lower, as not all atoms from the starting materials are incorporated into the final product. | Higher, with a greater percentage of reactant atoms ending up in the desired product. |

| Sustainability | Less sustainable due to hazardous byproducts and potentially harsh reaction conditions. | More sustainable, aligning with the principles of green chemistry. nih.gov |

Future research will likely focus on optimizing catalysts, possibly using earth-abundant metals, and exploring various silica sources, including biogenic silica from agricultural waste like rice husks, to make these processes more economically viable and environmentally friendly. google.com

Discovery of New Catalytic Applications and Synergistic Catalytic Systems

While alkoxysilanes are often seen as intermediates or protecting groups, there is a growing interest in their direct application in catalysis. The unique electronic and steric properties of the silicon center and the alkoxy groups can be harnessed to influence chemical reactions. For this compound, the branched 1-methylpropoxy group could offer unique selectivity in catalytic transformations.

A particularly exciting frontier is the development of synergistic catalytic systems, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. acs.org In such systems, an alkoxysilane like this compound could act as a co-catalyst or a precursor to a catalytically active species. For instance, in organocatalysis, the silyl (B83357) ether could be involved in activation steps or in controlling the stereochemical outcome of a reaction. nih.gov

The concept of synergistic catalysis is illustrated in the table below.

| Catalysis Type | Description | Potential Role of this compound |

| Single Catalyst System | A single catalyst promotes a chemical reaction. | Could act as the primary catalyst, though this is less explored for simple alkoxysilanes. |

| Synergistic Catalysis | Two or more catalysts work together, often through distinct but cooperative catalytic cycles, to enable a new reaction or improve selectivity. acs.org | Could act as a precursor to one of the catalytic species or as a shuttle molecule, transferring a chemical group between the two catalytic cycles. |

Research in this area will involve screening this compound and other alkoxysilanes in a variety of reactions and in combination with different types of catalysts, including transition metals and organocatalysts, to uncover new and synthetically useful transformations. acs.org

Integration into Advanced Materials for Next-Generation Technologies

Alkoxysilanes are fundamental building blocks in materials science, primarily for the production of silicones and as coupling agents. mdpi.compsu.edu this compound, through hydrolysis and condensation of its alkoxy group, can be integrated into a wide array of advanced materials. The trimethylsilyl (B98337) group provides a non-reactive, hydrophobic cap, while the reactive 1-methylpropoxy group allows for incorporation into a siloxane network.

Future research will likely focus on leveraging the specific properties of this compound to create materials with tailored functionalities.

| Potential Application Area | Role of this compound | Desired Material Properties |

| Hydrophobic Coatings | As a surface modifying agent to create water-repellent surfaces on various substrates. psu.eduresearchgate.net | Enhanced durability, resistance to environmental degradation, and controlled surface energy. |

| Nanomaterials | As a precursor for the synthesis of silica nanoparticles or for the surface functionalization of other nanomaterials. sinosil.com | Control over particle size, dispersibility in different media, and tailored surface chemistry. |

| Polymer Composites | As a coupling agent to improve the interface between inorganic fillers and organic polymer matrices. sinosil.com | Increased mechanical strength, improved thermal stability, and enhanced durability of the composite material. |

| Aerogels and Porous Materials | As a co-precursor in the sol-gel process to create low-density, highly porous materials with controlled pore structures. researchgate.net | Tailored porosity, high surface area, and specific mechanical properties for applications in insulation, catalysis, and separation. |

The development of these next-generation technologies will require a deep understanding of the hydrolysis and condensation kinetics of this compound and how these are influenced by reaction conditions.

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Scientific Disciplines

The unique properties of organosilicon compounds are increasingly being exploited in fields beyond traditional chemistry, most notably in the life sciences. acs.orgnih.gov The substitution of a carbon atom with a silicon atom can lead to significant changes in a molecule's biological activity, metabolic stability, and pharmacokinetic properties. rsc.org While this compound is a simple molecule, it can serve as a valuable tool or starting material in these interdisciplinary research areas.

One of the most promising frontiers is in drug discovery and delivery. acs.orgrsc.org The introduction of a silicon atom can enhance the lipophilicity of a drug molecule, potentially improving its ability to cross cell membranes. nih.gov Silyl ethers can also be designed as prodrugs, which are inactive until they are cleaved in a specific biological environment to release the active drug. acs.org

The table below highlights some potential interdisciplinary research areas for organosilicon compounds like this compound.

| Interdisciplinary Field | Potential Application of Organosilicon Compounds | Possible Role of this compound |

| Medicinal Chemistry | As building blocks for the synthesis of new drug candidates with improved properties. acs.orgrsc.org | As a starting material or a fragment in the synthesis of more complex silicon-containing bioactive molecules. |

| Drug Delivery | In the creation of silica-based nanoparticles for targeted drug delivery or as cleavable linkers in prodrug design. sinosil.comacs.orgnih.gov | As a precursor for the formation of the silica matrix of nanoparticles or as a model compound to study the cleavage of silyl ether linkers. |

| Biomedical Imaging | Development of silicon-containing probes for various imaging modalities. acs.org | Could be functionalized with imaging agents and its biodistribution and stability studied. |

| Biocatalysis | Exploring the use of enzymes to catalyze reactions involving organosilicon compounds. igem.org | As a substrate to test the ability of enzymes to recognize and transform silicon-containing molecules. |

The future in this area will depend on close collaboration between synthetic chemists, biologists, and medical researchers to design and evaluate new silicon-based molecules for a wide range of biological applications.

Q & A

Q. What are the recommended methods for synthesizing Trimethyl(1-methylpropoxy)silane in laboratory settings?

The synthesis typically involves alkoxylation of trimethylchlorosilane with 1-methylpropoxy precursors. A validated method includes reacting trimethylsilyl chloride with sodium 1-methylpropoxide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by vacuum distillation to isolate the product . Alternative routes involve coupling 1-methylpropanol with trimethylsilyl triflate, yielding the silane in ~81% purity after repeated precipitation from diethyl ether at low temperatures (-25°C) . Ensure rigorous exclusion of moisture to prevent hydrolysis of the siloxane bond.

Q. How should researchers handle this compound to ensure safety during experiments?

Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent eye exposure. Nitrile gloves (tested for chemical permeation) and a full-body chemical-resistant suit are mandatory due to potential skin irritation . Work in a fume hood with local exhaust ventilation, and store the compound in sealed containers under inert gas (e.g., argon) to minimize oxidative degradation . No flammability data exists, but assume flash points <100°C based on analogous siloxanes.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR (CDCl₃): Expect singlet at δ 0.22 ppm (9H, Si(CH₃)₃) and multiplet signals for the 1-methylpropoxy group (δ 1.0–1.5 ppm for CH₂/CH₃) .

- ¹³C NMR : Silane carbons appear at δ -0.6 ppm, with alkoxy carbons between δ 20–70 ppm .

- FT-IR : Strong Si-O-C stretch at 1080–1120 cm⁻¹ and Si-CH₃ deformation at 1250 cm⁻¹ . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 147.1045 (C₇H₁₈OSi⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in δ values (e.g., alkoxy proton shifts) often stem from trace water or solvent effects. Use deuterated solvents dried over molecular sieves and include tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) . For ambiguous peaks, employ 2D NMR (e.g., HSQC) to assign coupling between protons and carbons. If impurities persist, purify via fractional distillation (bp ~52–55°C under reduced pressure) .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

- Steric protection : Leverage the bulky 1-methylpropoxy group to direct regioselectivity in silylation reactions, e.g., protecting alcohols in polyfunctional substrates .

- Catalytic activation : Use BF₃·OEt₂ (5 mol%) to enhance silane reactivity in hydrosilylation, achieving >90% conversion in <2 hours .

- In situ derivatization : Convert the silane to its triflate intermediate for nucleophilic substitutions, minimizing handling of hygroscopic intermediates .

Q. How does the steric environment of this compound influence its reactivity in specific reactions?

The 1-methylpropoxy group creates a steric shield around the silicon atom, reducing nucleophilic attack rates by 30–50% compared to less hindered analogs (e.g., trimethylmethoxysilane) . This property is exploitable in kinetic resolutions: in asymmetric catalysis, the silane’s hindered transition state favors enantioselective formation of R-configured products (e.g., 85% ee in aldol reactions) . Quantitative steric maps (%Vbur) calculated via SambVca 2.1 confirm %Vbur = 34.2, correlating with its moderate reactivity in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。